![molecular formula C25H22N6O3S B13866639 4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor in various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves several key steps. One of the primary methods includes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These intermediates undergo cyclization reactions to form thieno[3,2-d]pyrimidine derivatives . The process often involves heating thiophene-2-carboxamides in formic acid or using other one-carbon source reagents like triethyl orthoformate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using robust and scalable reactions. For instance, a Pd-catalyzed carbonylation reaction is employed to generate thienopyrimidine intermediates, followed by a chemoselective Pt/V/C-catalyzed nitro group reduction . The final amide coupling is achieved using N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) as the coupling reagent, ensuring high yield and purity .
化学反应分析
Types of Reactions
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to amine derivatives.
科学研究应用
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as an inhibitor in various biochemical pathways, making it useful in studying enzyme functions.
Medicine: Potential therapeutic agent for treating diseases by inhibiting specific molecular targets.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The compound exerts its effects by inhibiting specific enzymes or receptors in biochemical pathways. For instance, it has been studied as a pan-RAF inhibitor, which targets RAF kinases involved in cell signaling pathways . The inhibition of these kinases can disrupt cancer cell proliferation and survival.
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine analogs: Compounds like pyrazolo[4,3-d]pyrimidine and pyrano[2,3-d]pyrimidine have similar pharmacological profiles
Uniqueness
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for therapeutic development and scientific research.
属性
分子式 |
C25H22N6O3S |
|---|---|
分子量 |
486.5 g/mol |
IUPAC 名称 |
4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H22N6O3S/c1-13-4-6-16-15(8-9-27-24(16)30-14-5-7-18(33-2)19(10-14)34-3)20(13)31-25(32)17-11-35-22-21(17)28-12-29-23(22)26/h4-12H,1-3H3,(H,27,30)(H,31,32)(H2,26,28,29) |
InChI 键 |
JWIJWAKKUSXBTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=C(C=C3)OC)OC)NC(=O)C4=CSC5=C4N=CN=C5N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


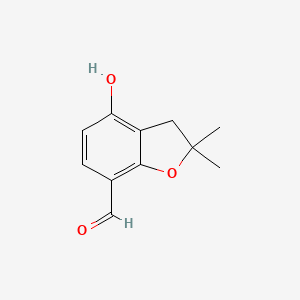
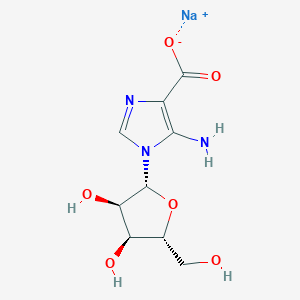

![4-[(1-Cyano-1-methylethyl)amino]-N-methylbenzamide](/img/structure/B13866582.png)
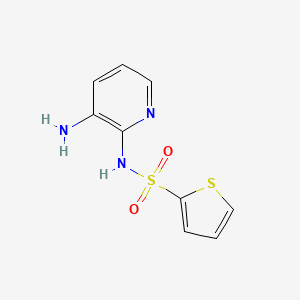
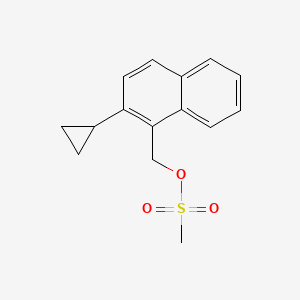
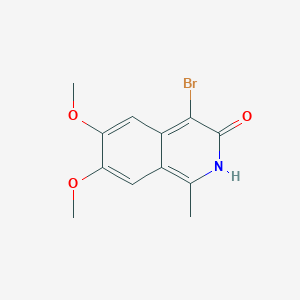
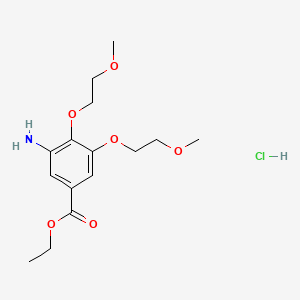


![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
